BocNH-PEG10-CH2CH2NH2

説明

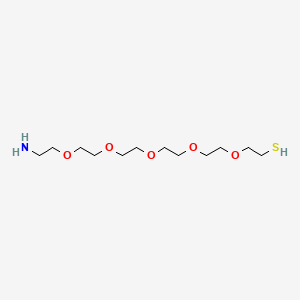

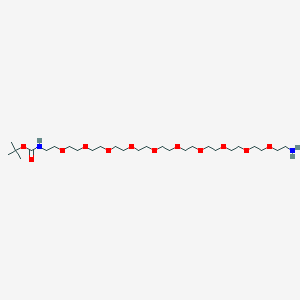

BocNH-PEG10-CH2CH2NH2 is a compound with the molecular formula C27H56N2O12 and a molecular weight of 600.74 . It appears as a colorless liquid .

Synthesis Analysis

BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular structure of BocNH-PEG10-CH2CH2NH2 can be found in various databases such as PubChem .Chemical Reactions Analysis

BocNH-PEG10-CH2CH2NH2 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

BocNH-PEG10-CH2CH2NH2 is a colorless liquid . It has a molecular weight of 600.74 and a molecular formula of C27H56N2O12 .科学的研究の応用

1. Overcoming CDK4/6 Inhibitor Resistance in Breast Cancer BocNH-PEG10-CH2CH2NH2, also known as PEG10, has been studied for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer treatment . CDK4/6 inhibitors are highly effective therapy for hormone receptor-positive (HR+) subtype of breast cancer, but acquired resistance is often inevitable . Research has shown that PEG10 is significantly upregulated in palbociclib-resistant cells . Targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib has been shown to synergistically inhibit proliferation of palbociclib-resistant cells and suppress epithelial–mesenchymal transition (EMT) .

It is used in bioconjugation, drug delivery, and tissue engineering research applications .

PEGylation

BocNH-PEG10-CH2CH2NH2 can be used for PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drugs . PEGylation can improve the safety and efficiency of therapeutic agents .

Surface Conjugation

BocNH-PEG10-CH2CH2NH2 can be used for surface conjugation, a process of attaching molecules to a surface . This can be used to modify the properties of a surface, such as making it more biocompatible .

Nanoparticle Coating

BocNH-PEG10-CH2CH2NH2 can be used for nanoparticle coating . Coating nanoparticles with PEG can improve their stability and biocompatibility, and reduce their immunogenicity .

Tissue Engineering

BocNH-PEG10-CH2CH2NH2 can be used in tissue engineering research applications . PEG-based hydrogels, for example, are used in the development of engineered tissues .

作用機序

Target of Action

BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of BocNH-PEG10-CH2CH2NH2 involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The BocNH-PEG10-CH2CH2NH2 compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .

Biochemical Pathways

The biochemical pathways affected by BocNH-PEG10-CH2CH2NH2 are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The use of peg linkers like bocnh-peg10-ch2ch2nh2 in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .

Result of Action

The result of the action of BocNH-PEG10-CH2CH2NH2, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .

Action Environment

The action environment of BocNH-PEG10-CH2CH2NH2 is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .

Safety and Hazards

The safety data sheet for BocNH-PEG10-CH2CH2NH2 suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZKCSDOOFBCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BocNH-PEG10-CH2CH2NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)

![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)